N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-23-11-6-9(7-12(24-2)15(11)25-3)16(22)19-17-21-20-14(26-17)8-10-4-5-13(18)27-10/h4-7H,8H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSGQWOKCABKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. It is known that thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities. For instance, some thiophene-based compounds have been found to inhibit coagulation factor X.
Mode of Action
Based on the properties of similar thiophene-based compounds, it can be hypothesized that the compound may interact with its target protein, leading to changes in the protein’s function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the potential target of coagulation factor x, it could be involved in the coagulation pathway.
Pharmacokinetics
Similar thiophene-based compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the potential target of coagulation factor x, it could potentially affect blood clotting.
Biological Activity
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.7648 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a chlorothiophene moiety and a trimethoxybenzamide group, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities of oxadiazole derivatives, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific compound under review has shown promise in various assays.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit potent anticancer effects through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Studies suggest that it causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effective inhibition against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Anti-inflammatory Effects
In models of inflammation, the compound exhibited significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Tyrosinase Inhibition : Similar compounds have been noted for their role as tyrosinase inhibitors, which could be relevant for conditions like hyperpigmentation .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant capacity helps mitigate oxidative stress-related damage in cells .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Cancer Cell Lines : A comparative study involving multiple oxadiazole derivatives showed that the specific compound led to a 70% reduction in cell viability in HeLa cells after 48 hours of treatment.
- Antimicrobial Testing : In a recent assay against E. coli, the compound displayed an MIC of 32 µg/mL, indicating strong antibacterial activity compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide. For instance:
- In vitro Studies : A related compound demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . This suggests that the oxadiazole moiety plays a crucial role in enhancing anticancer activity.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, cytometric analysis has shown that certain derivatives increase the number of apoptotic cells in treated cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities:
- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against a variety of bacterial strains and fungi. In particular, they have been tested against mycobacterial infections and displayed activity comparable to standard antibiotics such as isoniazid and fluconazole .
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for evaluating its therapeutic potential:
- Bioavailability : Preliminary studies suggest favorable bioavailability profiles for oxadiazole-containing compounds due to their lipophilicity and ability to penetrate biological membranes effectively .
Table: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their properties:
Key Comparative Insights:
Bioactivity Trends :
- The sulfanyl-acetamide derivatives (e.g., compounds in ) show potent antimicrobial activity, likely due to the sulfhydryl group’s nucleophilic reactivity. The target compound’s chlorothiophene-methyl group may mimic this behavior through electrophilic interactions.
- 3,4,5-Trimethoxybenzamide -containing compounds (e.g., ) exhibit antiproliferative and microtubule-disrupting effects, suggesting the target compound may share these properties.
Replacement of sulfanyl (e.g., ) with chlorothiophene-methyl (target compound) may reduce metabolic degradation while retaining hydrophobic interactions.
Synthetic Flexibility :
- The oxadiazole core allows modular substitution, as seen in , where piperidine-carboxamide derivatives are synthesized via EDC/DMAP coupling. This suggests feasibility for further derivatization of the target compound.
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide with high yield and purity?
Methodological Answer:
The synthesis involves sequential cyclization and coupling reactions. Key steps include:
- Hydrazide Intermediate Formation: Reacting 3,4,5-trimethoxybenzoyl chloride with carbohydrazide in dry THF under nitrogen, catalyzed by triethylamine (yield: 75–80%) .
- Oxadiazole Cyclization: Treating the hydrazide with 5-(chlorothiophen-2-yl)methyl carbonyl chloride in DMF at 80°C for 6 hours, using p-toluenesulfonic acid as a catalyst (yield: 65–70%) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol achieves >98% purity .
Critical Parameters: Maintain reaction temperatures within ±2°C and use anhydrous solvents to avoid hydrolysis of the oxadiazole ring.
Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Analysis:
- HPLC: C18 column, acetonitrile/water (70:30), retention time 8.2 min, purity ≥98% .
- Elemental Analysis: C (50.48%), H (3.56%), N (8.81%) within 0.3% of theoretical values .
How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across different assay systems?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM in kinase inhibition assays) may arise from:
- Assay Conditions: Standardize ATP concentration (e.g., 100 μM for EGFR kinase assays) and pre-incubation times (30 min) .
- Cellular Context: Use isogenic cell lines to control for efflux pump expression (e.g., MDR1-transfected vs. parental cells) .
- Orthogonal Validation: Confirm target engagement via thermal shift assays (ΔTₘ ≥ 4°C indicates binding) and surface plasmon resonance (KD < 1 μM) .
What strategies are employed to elucidate the structure-activity relationship (SAR) of the chlorothiophene and trimethoxybenzamide moieties?
Methodological Answer:
- Substituent Scanning: Replace the 5-chlorothiophene with 5-bromo or unsubstituted thiophene to assess halogen dependence. Activity drops by 5–10× when Cl is removed .
- Methoxy Group Truncation: Remove individual OCH₃ groups on the benzamide. Loss of the 4-OCH₃ reduces potency by 20×, indicating its role in π-stacking .
- QSAR Modeling: Use CoMFA (q² = 0.82) to correlate steric bulk at the oxadiazole 2-position with logP (optimal range: 2.1–2.5) .
What experimental approaches are recommended for investigating metabolic stability and prodrug potential?
Methodological Answer:
- Metabolic Stability:
- Liver Microsomes: Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 min. Monitor degradation via LC-MS (t₁/₂ < 30 min suggests rapid metabolism) .
- Prodrug Design:
- Esterification: Introduce acetyl groups to the methoxy positions. Hydrolysis rates in plasma (pH 7.4) vs. tumor homogenate (pH 6.5) show 3× faster activation in acidic environments .
How should researchers design crystallization experiments for X-ray diffraction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
